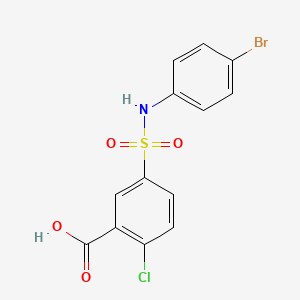

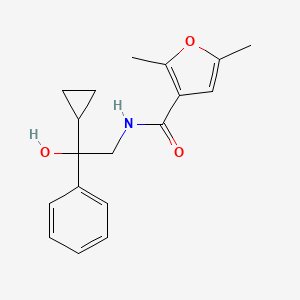

![molecular formula C12H15N3O B2892741 N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine CAS No. 1436073-81-2](/img/structure/B2892741.png)

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It has an empirical formula of C7H13N3O and a molecular weight of 155.20 . The structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including the compound , often involves the acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, such as “N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine”, is characterized by a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . These compounds possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Scientific Research Applications

Synthesis and Characterization

Novel carbazole derivatives, including oxadiazole compounds, have been synthesized, characterized, and evaluated for biological activities. These compounds were developed through reactions involving carbazole, ethyl chloroacetate, semicarbazide, and various aromatic aldehydes, leading to the synthesis of derivatives with potential antibacterial, antifungal, and anticancer properties (Sharma, Kumar, & Pathak, 2014). A similar study focused on the synthesis, characterization, and biological screening of carbazole conjugates, further highlighting the significance of these compounds in drug discovery and development processes (Verma, Awasthi, & Jain, 2022).

Biological Evaluations

The biological evaluation of oxadiazole derivatives has shown promising results in various domains. Compounds have exhibited significant antibacterial and antifungal activity, with certain derivatives being active against human breast cancer cell lines, such as MCF7 (Sharma, Kumar, & Pathak, 2014). Additionally, a novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed, offering an efficient approach for producing these compounds in high yields without requiring any catalyst or activation (Ramazani & Rezaei, 2010).

Antimicrobial and Antioxidant Activities

New 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives have been synthesized and shown to possess promising antibacterial, antifungal, radical scavenging, and ferric ion reduction capabilities, highlighting their potential as antimicrobial and antioxidant agents (Saundane, Verma, & Katkar, 2013).

Antifungal Evaluation

A series of oxadiazole-thione Mannich bases demonstrated significant antifungal activity against several human pathogenic fungal strains, indicating the potential of these compounds in developing new antifungal drugs (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Future Directions

1,2,4-Oxadiazoles, including “N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine”, have potential for further exploration due to their versatile structure and potential biological activities . They could be further refined and studied for their potential as anti-infective agents .

properties

IUPAC Name |

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-4-7-9-15(8-5-2)10-11-13-12(6-3)16-14-11/h2H,6,8-10H2,1,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMSKITWHZQMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CN(CC#C)CC#CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

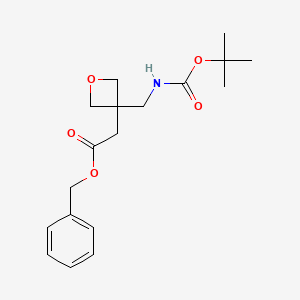

![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)

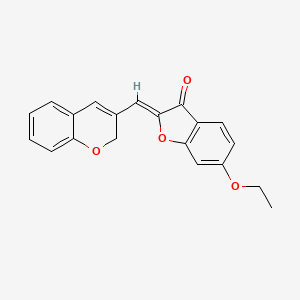

![2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2892665.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2892669.png)

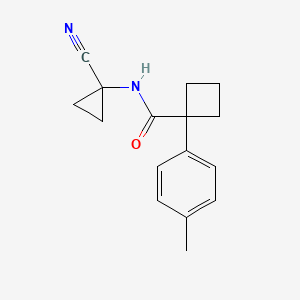

![2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2892670.png)

![1-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2892671.png)

![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)